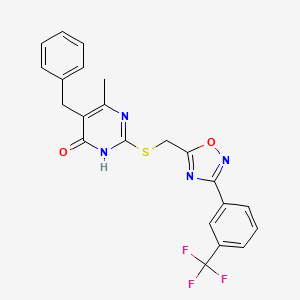
5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C22H17F3N4O2S and its molecular weight is 458.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-Benzyl-6-methyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol (CAS No. 1286930-58-2) is a complex organic molecule that incorporates both pyrimidine and oxadiazole moieties. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C22H17F3N4O2S, with a molecular weight of 458.5 g/mol. The presence of trifluoromethyl and oxadiazole groups indicates a likely influence on biological activity due to their known pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17F3N4O2S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 1286930-58-2 |
Antimicrobial Activity
Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiol and oxadiazole groups exhibit significant antibacterial and antifungal activities. For instance, studies on similar pyrimidine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
Anticancer Potential
The incorporation of the oxadiazole moiety is particularly noteworthy, as many derivatives have demonstrated anticancer properties. A review highlighted that 1,3,4-oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC . In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups (like trifluoromethyl) has been associated with enhanced potency in anticancer activities . Additionally, modifications at specific positions on the pyrimidine ring can lead to increased antimicrobial efficacy .
Case Studies
- Antibacterial Studies : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL against E. coli and S. aureus .
- Anticancer Evaluation : In a study focusing on oxadiazole derivatives, compounds were tested against MCF-7 and U-937 cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity . The findings suggest that our compound may share similar mechanisms of action.
Propiedades
IUPAC Name |
5-benzyl-4-methyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-13-17(10-14-6-3-2-4-7-14)20(30)28-21(26-13)32-12-18-27-19(29-31-18)15-8-5-9-16(11-15)22(23,24)25/h2-9,11H,10,12H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBRMZAPWXTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














